

An In-depth Technical Guide to the Physicochemical Properties of Cantleyoside

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantleyoside is a complex iridoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a naturally occurring compound, understanding its physicochemical characteristics is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the physicochemical properties of **Cantleyoside**, detailed experimental protocols for investigating its biological activity, and visualizations of key signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of **Cantleyoside** are summarized below. This data is crucial for its handling, formulation, and interpretation in experimental settings.



Property	Value	Source
Molecular Formula	СззН46О19	[1][2]
Molecular Weight	746.71 g/mol	[1][2]
CAS Number	32455-46-2	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO	[1]
Predicted Boiling Point	927.1 ± 65.0 °C	[3]
Predicted Density	1.55 ± 0.1 g/cm ³	[3]
Predicted pKa	12.80 ± 0.70	[3]

Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, MS) for **Cantleyoside** can be found in the supporting information of the publication detailing its total synthesis.[4]

Experimental Protocols: Anti-inflammatory and Proapoptotic Effects

Cantleyoside has been shown to exert anti-inflammatory and pro-apoptotic effects, particularly in the context of rheumatoid arthritis. The following protocols are based on studies investigating its mechanism of action in Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis (HFLS-RA) patients.

Cell Culture and Treatment

HFLS-RA cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μ g/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experimentation, cells are treated with varying concentrations of **Cantleyoside**, typically in the range of 10-100 μ M, for specified time periods (e.g., 24, 48 hours).

Cell Viability Assay (CCK-8)

 Seed HFLS-RA cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.



- Treat the cells with different concentrations of **Cantleyoside** for 24 or 48 hours.
- Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

- Collect the cell culture supernatants after treatment with **Cantleyoside**.
- Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6
 using commercially available ELISA kits, following the manufacturer's instructions.
- Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Apoptosis Assays

TUNEL Staining:

- Grow HFLS-RA cells on coverslips and treat with Cantleyoside.
- Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- Perform TUNEL staining using an in situ cell death detection kit according to the manufacturer's protocol.
- · Counterstain the nuclei with DAPI.
- Visualize the cells under a fluorescence microscope and quantify the percentage of TUNELpositive cells.

Hoechst 33258 Staining:

• After treatment with **Cantleyoside**, fix the cells with 4% paraformaldehyde.



- Stain the cells with Hoechst 33258 solution for 10 minutes.
- Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will
 exhibit condensed or fragmented nuclei.

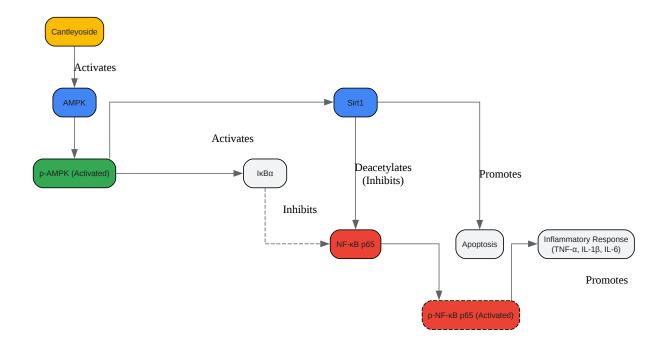
Western Blot Analysis for Signaling Pathway Proteins

- Lyse the Cantleyoside-treated HFLS-RA cells in RIPA buffer to extract total protein.
- Determine the protein concentration using a BCA protein assay kit.
- Separate equal amounts of protein (e.g., 30 μg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with primary antibodies against key proteins in the AMPK/Sirt1/NF-κB pathway (e.g., phospho-AMPK, AMPK, Sirt1, p65, phospho-p65, IκBα) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

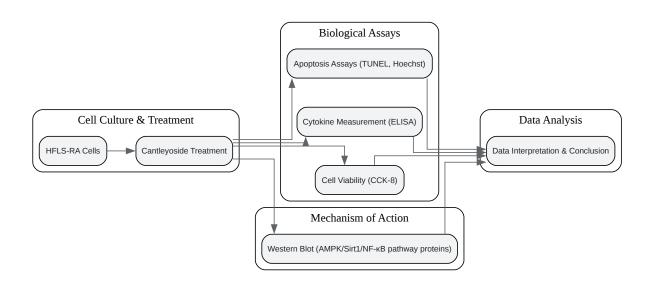
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway influenced by **Cantleyoside** and a typical experimental workflow for its analysis.









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